![molecular formula C15H15ClN2O2S B2461715 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448061-01-5](/img/structure/B2461715.png)
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- Synthesis Process : The compound has been explored in the context of its synthesis and reactivity. For example, a similar compound, (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, was synthesized by oxidation, demonstrating methods for functionalizing 2-acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Biological Applications
- Antagonists of G Protein-Coupled Receptor NPBWR1 : A compound with a similar structure was identified as a potent antagonist of the G protein-coupled receptor NPBWR1 (GPR7), indicating potential applications in targeting this receptor (Romero et al., 2012).
- Antimicrobial Activity : Certain derivatives of this compound have shown antimicrobial activity against bacterial and fungal strains, suggesting its potential in developing antimicrobial agents (Mallesha & Mohana, 2014).
Material Science and Chemistry
- Structural Analysis : The compound and its derivatives have been subjected to structural analysis through techniques like X-ray diffraction, revealing details about their molecular conformation and stability (Karthik et al., 2021).
- Crystal Structure Studies : Studies on the crystal structure of related compounds have been conducted to understand their molecular interactions and properties (Revathi et al., 2015).
Drug Design and Development
- Enzyme Inhibitory Activity : Some thiophene-based heterocyclic compounds, which are structurally related, have been evaluated for enzyme inhibitory activities, indicating their potential in drug design (Cetin, Türkan, Bursal, & Murahari, 2021).
Safety and Hazards
properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-13-2-1-6-17-14(13)20-12-3-7-18(8-4-12)15(19)11-5-9-21-10-11/h1-2,5-6,9-10,12H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPQEILOFOSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone |
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